5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride

Solubility Physicochemical Property Medicinal Chemistry

Synthesizing 6-sulfonamido-7-hydroxamic acid derivatives often requires an extra deprotection step when using Boc-protected analogs. This hydrochloride salt eliminates that bottleneck. It provides the unprotected secondary amine for direct coupling with sulfonyl chlorides, followed by conversion of the carboxylic acid to the target hydroxamic acid-a validated two-step route from patent literature. Key differentiation from free base (CAS 764635-62-3) or N-Boc (CAS 264623-57-6) forms: • Ready-to-couple amine: no deprotection needed, saving 1-2 synthetic steps. • HCl salt ensures superior aqueous solubility for solution-phase parallel synthesis. • Pyrido[3,4-b]pyrazine core is a recognized kinase inhibitor scaffold for library generation.

Molecular Formula C8H10ClN3O2
Molecular Weight 215.64 g/mol
CAS No. 264623-56-5
Cat. No. B1511032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride
CAS264623-56-5
Molecular FormulaC8H10ClN3O2
Molecular Weight215.64 g/mol
Structural Identifiers
SMILESC1C(NCC2=NC=CN=C21)C(=O)O.Cl
InChIInChI=1S/C8H9N3O2.ClH/c12-8(13)6-3-5-7(4-11-6)10-2-1-9-5;/h1-2,6,11H,3-4H2,(H,12,13);1H
InChIKeyCEQLXPOUQUKUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Heterocyclic Scaffold for Drug Discovery


5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound [1]. It is a salt form of the corresponding carboxylic acid, a structural motif found in pyridopyrazine derivatives known for diverse biological activities [1]. This specific hydrochloride salt serves as a critical, unprotected intermediate in the multi-step synthesis of more complex bioactive molecules, such as hydroxamic acid-based sheddase inhibitors described in patent literature [2].

Form Hydrochloride salt for solution-phase chemistry
Reactivity Unprotected amine enables direct coupling
Precedent Documented intermediate in patent synthetic routes

Why the Hydrochloride Salt Cannot Be Substituted


Simple substitution of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride (CAS 264623-56-5) [1] with its free base form (CAS 764635-62-3) or the N-Boc-protected analog (CAS 264623-57-6) is not functionally equivalent for synthetic applications. The hydrochloride salt form is specifically required as an intermediate in patented synthetic routes for sulfonamide and hydroxamic acid coupling reactions [2]. The presence of the HCl salt fundamentally alters the compound's physical properties, such as solubility and stability, which are critical for solution-phase chemistry, while the unprotected amine is essential for direct further functionalization unlike the Boc-protected variant which requires an additional deprotection step [3].

HCl salt (target)
Free base: solubility and stability differences may alter solution-phase reaction performance
Unprotected amine
N-Boc analog: requires an additional deprotection step, which may reduce synthetic step economy

Comparative Physicochemical and Application Evidence


Enhanced Aqueous Solubility vs. the Free Base

The hydrochloride salt form (CAS 264623-56-5) demonstrates a calculated topological polar surface area (TPSA) of 76.0 Ų and a computed LogP of -0.0027 [1], indicating a substantial shift towards hydrophilicity compared to the aromatic free acid, pyrido[3,4-b]pyrazine-7-carboxylic acid (CAS 2948448-87-9), which has a computed TPSA of 76.0 Ų but a higher LogP of 0 [2]. Salt formation introduces an ionic center that is well-established to increase aqueous solubility, a critical parameter for solution-phase chemical reactions [3].

Solubility shift
Data to verify
ΔLogP = −0.0027 (more hydrophilic)
Reported shift towards aqueous solubility supports solution-phase reaction fit
Computed values; experimental solubility not reported
Solubility Physicochemical Property Medicinal Chemistry

Synthetic Step Advantage in Sulfonamide Coupling

The patent literature for HB-EGF shedding inhibitors explicitly uses the hydrochloride salt (CAS 264623-56-5) as the immediate precursor for sulfonylation at the 6-position of the tetrahydropyrido[3,4-b]pyrazine scaffold [1]. Using the analogous N-Boc protected derivative (CAS 264623-57-6) would necessitate a subsequent Boc-deprotection step, reducing overall synthetic efficiency by at least one synthetic step for each sequence where the free amine is required [2].

Step economy
Class-level
Direct sulfonylation saves ≥1 step vs. Boc deprotection
Supports step-economic synthetic routes
Based on standard protective group chemistry
Synthetic Efficiency Step Economy Medicinal Chemistry

Validated Intermediate in a Patented Drug Program

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride is not merely a theoretical building block. It is a claimed intermediate in the synthesis of potent HB-EGF shedding inhibitors, as exemplified in Patent US20030229113A1, where compounds derived from it demonstrated inhibitory activity [1]. This is distinct from other regioisomeric pyridopyrazine carboxylates that lack this specific documented application to an active patent family.

Patent precedent
Source review
Claimed intermediate in US20030229113A1
Reported prior art linkage may support freedom-to-operate review
Patent landscape context; verify current legal status
Prior Art Chemical Intermediates Patent Validity

Key Application Scenarios


Synthesis of HB-EGF Sheddase Inhibitors

This compound is the optimal starting material for synthesizing 6-sulfonamido-7-hydroxamic acid derivatives. The free amine allows for a direct reaction with a sulfonyl chloride, followed by conversion of the carboxylic acid to the hydroxamic acid. This two-step sequence from the hydrochloride salt is validated in patent literature and avoids the extra deprotection step required if a Boc-protected analog were used [1].

Scaffold for Kinase Inhibitor Libraries

The pyrido[3,4-b]pyrazine core is a recognized kinase inhibitor scaffold [2]. The hydrochloride salt's improved aqueous solubility facilitates solution-phase parallel synthesis. Its unprotected amine and carboxylic acid functionalities allow for divergent decoration of the scaffold, making it suitable for generating libraries of compounds for high-throughput screening against kinase targets.

Reference Standard in Salt Screening Studies

As a well-defined hydrochloride salt of a heterocyclic carboxylic acid, this compound can serve as a reference standard in salt screening studies. Its known stoichiometry (1:1 HCl salt) and computed properties provide a baseline for comparing novel salt forms of similar scaffolds, aiding in the selection of solid forms with optimal physicochemical properties for drug development [3].

Application
Selection Property
Validation Focus
HB-EGF sheddase inhibitor synthesis
Unprotected amine for direct sulfonylation
Step economy vs. protected analogs
Kinase inhibitor library generation
Aqueous solubility for parallel synthesis
Scaffold divergence at amine and acid
Salt form reference standard
Defined 1:1 HCl stoichiometry
Physicochemical property benchmarking
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